1-Bromo-4-chloro-2,5-dimethoxybenzene 1-Bromo-4-chloro-2,5-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 2675-81-2
VCID: VC20528413
InChI: InChI=1S/C8H8BrClO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrClO2
Molecular Weight: 251.50 g/mol

1-Bromo-4-chloro-2,5-dimethoxybenzene

CAS No.: 2675-81-2

Cat. No.: VC20528413

Molecular Formula: C8H8BrClO2

Molecular Weight: 251.50 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-chloro-2,5-dimethoxybenzene - 2675-81-2

Specification

CAS No. 2675-81-2
Molecular Formula C8H8BrClO2
Molecular Weight 251.50 g/mol
IUPAC Name 1-bromo-4-chloro-2,5-dimethoxybenzene
Standard InChI InChI=1S/C8H8BrClO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Standard InChI Key NKTDVEYRNMPECG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1Br)OC)Cl

Introduction

Chemical Structure and Crystallographic Properties

Molecular Geometry

The title compound crystallizes in a centrosymmetric space group, with the molecule situated on a crystallographic inversion center . This symmetry results in a disordered occupancy of bromine and chlorine atoms at each halogen site, with an exact 50% distribution for each . The methoxy groups at positions 2 and 5 exhibit minimal deviation from coplanarity with the aromatic ring, forming dihedral angles of 8.8° . This near-planar configuration facilitates π-electron delocalization, influencing the compound’s reactivity in cross-coupling reactions.

Comparative Crystallography

Similar halogenated dimethoxybenzenes, such as 1-bromo-2-chloro-3,4-dimethoxybenzene, display distinct structural variations. For instance, steric hindrance from ortho-substituted halogens in analogous compounds can lead to larger dihedral angles (e.g., 68.5°) . In contrast, the title compound’s symmetry-driven disorder and methoxy coplanarity distinguish it from non-centrosymmetric derivatives, which often exhibit ordered halogen placements and varied torsional strains .

Synthesis and Reaction Pathways

Suzuki Coupling Applications

1-Bromo-4-chloro-2,5-dimethoxybenzene serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of hydroxylated PCB metabolites . These metabolites are critical for studying PCB toxicity and biodegradation pathways . The compound’s bromine atom acts as a superior leaving group compared to chlorine, facilitating regioselective coupling with boronic acids under palladium catalysis .

Synthetic Methodologies

The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) starting from dimethoxybenzene precursors. Sequential halogenation using bromine and chlorine donors under controlled conditions ensures regiochemical fidelity . Alternative routes leverage directed ortho-metallation strategies, where methoxy groups direct halogen placement via coordination with Lewis acids such as AlCl₃ .

Physicochemical Properties

Thermal and Spectral Characteristics

The compound’s molecular weight of 251.50 g/mol and melting point (unreported in available literature) are consistent with halogenated aromatics of similar complexity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct aromatic proton environments: methoxy groups resonate at δ 3.8–4.0 ppm, while deshielded protons adjacent to halogens appear downfield at δ 6.5–7.5 ppm .

Solubility and Stability

Applications in Environmental and Pharmaceutical Research

PCB Metabolite Synthesis

Hydroxylated PCB metabolites, synthesized from this compound, are pivotal in toxicological studies. For example, coupling with 4-hydroxyphenylboronic acid yields 4-hydroxy-3,3',4',5-tetrachlorobiphenyl, a model metabolite for investigating estrogenic activity . Such derivatives assist in mapping metabolic pathways and evaluating endocrine disruption potentials .

Drug Development Intermediates

While direct pharmaceutical applications remain underexplored, structural analogs demonstrate bioactivity. Methoxy-substituted bromoarenes exhibit cytotoxicity against cancer cell lines (e.g., CCRF-CEM), reducing proliferation by ~70% at micromolar concentrations . These findings suggest potential for derivative optimization in oncology therapeutics.

Comparative Analysis with Structural Analogs

The table below contrasts key properties of 1-bromo-4-chloro-2,5-dimethoxybenzene with related halogenated aromatics:

Compound NameSubstituent PositionsDihedral Angle (°)Primary Application
1-Bromo-4-chloro-2,5-dimethoxybenzeneBr (1), Cl (4), OMe (2,5)8.8 PCB metabolite synthesis
1-Bromo-2-chloro-4,5-dimethoxybenzeneBr (1), Cl (2), OMe (4,5)0.9–12.3 Crystallographic studies
1-Chloro-3,5-dimethoxybenzeneCl (1), OMe (3,5)5.2 Organic synthesis intermediate

Future Directions and Challenges

Regioselectivity Optimization

Despite advances in EAS, competing halogenation pathways remain a challenge. Computational modeling (e.g., density functional theory) could predict transition states to guide reaction condition optimization .

Green Chemistry Integration

Replacing traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) may reduce environmental impact without compromising yield .

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